4-dimethoxyphosphinothioyloxy-2-methylaniline
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Overview
Description
4-dimethoxyphosphinothioyloxy-2-methylaniline is an organic thiophosphate compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to a dimethyl ester and a 4-amino-3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethoxyphosphinothioyloxy-2-methylaniline typically involves the reaction of 4-amino-3-methylphenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure controls to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-dimethoxyphosphinothioyloxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-dimethoxyphosphinothioyloxy-2-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the formulation of pesticides and fungicides due to its effectiveness against soil-borne diseases.
Mechanism of Action
The mechanism of action of 4-dimethoxyphosphinothioyloxy-2-methylaniline involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tolclofos-methyl: An organic thiophosphate with similar antifungal properties.
Etrimfos: Another phosphorothioate used as a pesticide.
Azamethiphos: A phosphorothioate ester with insecticidal properties.
Uniqueness
4-dimethoxyphosphinothioyloxy-2-methylaniline is unique due to its specific structural features, such as the 4-amino-3-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in agriculture and pharmaceuticals.
Properties
CAS No. |
13306-69-9 |
---|---|
Molecular Formula |
C9H14NO3PS |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-2-methylaniline |
InChI |
InChI=1S/C9H14NO3PS/c1-7-6-8(4-5-9(7)10)13-14(15,11-2)12-3/h4-6H,10H2,1-3H3 |
InChI Key |
MBJWTIDJKMSHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
13306-69-9 | |
Synonyms |
4-aminofenitrothion O,O-dimethyl-O-(3-methyl-4-aminophenyl)phosphorothioate |
Origin of Product |
United States |
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